molecular formula C11H20O2 B103325 Hexyl 3-methyl-2-butenoate CAS No. 17627-41-7

Hexyl 3-methyl-2-butenoate

Cat. No.: B103325
CAS No.: 17627-41-7
M. Wt: 184.27 g/mol
InChI Key: OGBQOQXYUCEIHB-UHFFFAOYSA-N
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Description

Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water\text{3-Methyl-2-butenoic acid} + \text{Hexanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3-Methyl-2-butenoic acid+HexanolAcid catalyst​Hexyl 3-methyl-2-butenoate+Water

Industrial Production Methods

In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 in anhydrous ether.

    Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.

    Reduction: Hexyl 3-methyl-2-butenol.

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

Scientific Research Applications

Hexyl 3-methyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.

    Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.

Uniqueness

Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.

Properties

CAS No.

17627-41-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hexyl 3-methylbut-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3

InChI Key

OGBQOQXYUCEIHB-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=C(C)C

Canonical SMILES

CCCCCCOC(=O)C=C(C)C

17627-41-7

Origin of Product

United States

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